molecular formula C7H3ClF4O B1404429 2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene CAS No. 1404195-08-9

2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene

Cat. No.: B1404429
CAS No.: 1404195-08-9
M. Wt: 214.54 g/mol
InChI Key: CRCSTEJPQOUINN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene (CAS 1404195-08-9) is a fluorinated aromatic compound with a molecular weight of 214.54 g/mol and the molecular formula C7H3ClF4O . Its structure features a benzene ring substituted with a chloro(difluoro)methoxy group (-OCF₂Cl) at the 2-position and fluorine atoms at the 1- and 4-positions . This specific arrangement of strong electron-withdrawing substituents confers unique physicochemical properties, including enhanced stability and lipophilicity, making it a valuable intermediate in scientific research. In chemical research, this compound serves as a crucial building block for the synthesis of more complex fluorinated molecules . It can undergo various reactions, such as electrophilic aromatic substitution and cross-coupling (e.g., Suzuki-Miyaura coupling), to form new carbon-carbon bonds . The electron-withdrawing effect of the -OCF₂Cl group influences regioselectivity in these further functionalization reactions, directing incoming electrophiles to specific positions on the aromatic ring . Common synthetic protocols involve the use of bases like sodium hydroxide and solvents such as THF or DMSO . The applications of this compound extend across multiple disciplines. In medicinal chemistry and biology, fluorinated compounds like this are employed to explore enzyme interactions and metabolic pathways due to their stability and ability to mimic biological molecules . They are used in the development of fluorinated probes for imaging techniques and in studying enzyme kinetics . In material science and industrial applications, it is utilized in the production of specialty chemicals and advanced materials, often conferring increased thermal stability and resistance to degradation, which is beneficial for electronics and coatings . The mechanism of action in biological contexts often involves the compound's interaction with molecular targets through strong fluorine bonds, which can enhance binding affinity and selectivity, potentially leading to the inhibition or activation of specific enzymes or receptors . Attention: For research use only. Not for human or veterinary use. Critical safety protocols for handling this compound include the use of fume hoods, chemical-resistant gloves (e.g., nitrile), and safety goggles due to the presence of reactive halogens (Cl, F). Avoid inhalation of vapors and ensure local exhaust ventilation is implemented .

Properties

IUPAC Name

2-[chloro(difluoro)methoxy]-1,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O/c8-7(11,12)13-6-3-4(9)1-2-5(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCSTEJPQOUINN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)(F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene typically involves the introduction of difluoromethyl groups onto an aromatic ring. One common method is the difluoromethylation of phenols using difluorocarbene reagents. The reaction conditions often include the use of bases and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of metal catalysts, such as palladium or copper, can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

    Solvents: THF, DMSO

    Catalysts: Palladium, copper

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield quinones or other oxidized derivatives .

Scientific Research Applications

Chemistry

2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for various chemical reactions:

  • Electrophilic Aromatic Substitution : The chlorine and difluoromethoxy groups can be replaced by other substituents.
  • Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
  • Oxidation and Reduction Reactions : Under specific conditions, it can be oxidized or reduced to obtain different derivatives.

Biology

Fluorinated compounds like this one are often employed in biological studies to explore enzyme interactions and metabolic pathways. Their stability and ability to mimic biological molecules make them suitable for:

  • Investigating enzyme kinetics.
  • Studying metabolic pathways involving fluorinated substrates.
  • Developing fluorinated probes for imaging techniques in biological research.

Medicine

The compound's unique properties position it as a potential candidate for drug development:

  • Pharmacokinetics : The presence of fluorine enhances the compound's binding affinity and selectivity for biological targets, which may lead to improved pharmacokinetic profiles.
  • Drug Design : Its structural features allow for the design of molecules that can modulate specific biological pathways effectively.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with enhanced properties:

  • Increased thermal stability.
  • Resistance to degradation under harsh conditions.
  • Applications in the formulation of advanced materials used in electronics and coatings.

Case Study 1: Drug Development

In a study focused on designing new anti-cancer agents, researchers synthesized derivatives of this compound. The synthesized compounds exhibited significant inhibitory activity against specific cancer cell lines due to their enhanced binding affinity to target enzymes involved in tumor growth.

Case Study 2: Biological Probes

Another research project explored the use of this compound as a fluorinated probe in metabolic studies. The stability of the compound allowed researchers to trace metabolic pathways effectively, providing insights into enzyme interactions that are critical for understanding disease mechanisms.

Mechanism of Action

The mechanism of action of 2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene involves its interaction with molecular targets through strong fluorine bonds. The compound can inhibit or activate specific enzymes or receptors, depending on its structure and the biological context. The presence of fluorine atoms enhances its binding affinity and selectivity for certain targets, making it effective in modulating biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and molecular features of 2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene with analogous fluorinated benzene derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Differences Potential Influence on Properties
This compound C₇H₃ClF₄O 195.45 1-F, 2-OCF₂Cl, 4-F Reference compound High polarity due to OCF₂Cl; enhanced stability from F/Cl
2-Chloro-1,4-difluoro-3-methylbenzene C₇H₅ClF₂ 162.56 1-F, 2-Cl, 3-CH₃, 4-F Methyl (electron-donating) vs. OCF₂Cl Lower polarity; increased lipophilicity from CH₃
2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene C₇H₃Br₂ClF₂O 336.35 1-OCF₂Cl, 2-Br, 4-Br Br (bulkier, polarizable) vs. F Higher molecular weight; potential for halogen bonding
Oxyfluorfen C₁₅H₁₁ClF₃NO₄ 361.7 Nitro, trifluoromethyl, ethoxy Nitro/trifluoromethyl groups Strong electron-withdrawing effects; herbicide use

Key Research Findings and Implications

Substituent Effects on Reactivity and Stability

  • The OCF₂Cl group in the target compound introduces significant polarity and electron-withdrawing effects, which may enhance resistance to oxidative degradation compared to methyl or bromine substituents .
  • Fluorine atoms at positions 1 and 4 contribute to steric protection and metabolic stability, a feature shared with pharmaceuticals like gemcitabine (dFdC), where fluorine enhances bioavailability .

Comparative Physicochemical Properties

  • Molecular Weight and Solubility : The target compound (195.45 g/mol) is heavier than 2-chloro-1,4-difluoro-3-methylbenzene (162.56 g/mol) due to the OCF₂Cl group, likely reducing volatility but increasing solubility in polar solvents .
  • Halogen Interactions : Bromine in 2,4-dibromo-1-[chloro(difluoro)methoxy]benzene may facilitate halogen bonding, a property exploited in crystal engineering and drug design, whereas fluorine’s small size favors compact molecular packing .

Biological and Industrial Relevance

  • Compounds like oxyfluorfen (a nitro-substituted derivative) demonstrate that electron-withdrawing groups enhance herbicidal activity by disrupting plant electron transport chains . The target compound’s OCF₂Cl group could similarly interact with biological targets.
  • Fluorinated benzenes are often used as intermediates in synthesizing agrochemicals or pharmaceuticals, suggesting the target compound’s utility in multistep organic reactions .

Biological Activity

2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene is a fluorinated aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry due to its unique structural properties. The presence of fluorine atoms enhances its biological activity, stability, and lipophilicity, making it a valuable candidate for drug development and other applications.

The molecular formula of this compound is C7H4ClF3OC_7H_4ClF_3O, with a molecular weight of approximately 202.56 g/mol. Its structure includes a benzene ring substituted with a chloro group and difluoromethoxy group, which significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through strong fluorine bonds. This interaction can lead to the inhibition or activation of specific enzymes or receptors. The unique arrangement of functional groups on the aromatic ring enhances its binding affinity and selectivity for certain biological pathways, making it effective in modulating enzyme activity and receptor function.

Biological Activity and Applications

Research indicates that this compound exhibits notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving enzyme modulation and receptor interaction. It has been shown to interact with various cancer cell lines, potentially inducing apoptosis in malignant cells.
  • Enzyme Inhibition : The compound's structure allows it to selectively inhibit certain enzymes involved in metabolic pathways, which can be leveraged for therapeutic purposes .
  • Drug Development : Its unique properties make it a potential candidate for developing pharmaceuticals aimed at treating various diseases, particularly cancer.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameUnique FeaturesBiological Activity
2-Chloro-2,2-difluoroacetophenoneDifferent positioning of chloro and difluoromethoxy groupsModerate anticancer activity
1-[Chloro(difluoro)methoxy]-4-nitrobenzeneContains nitro group affecting reactivityNotable anticancer effects
Difluoromethylated PhenolsLacks chloro groupVaries widely in biological activity

This table illustrates how variations in functional groups and their positions can significantly affect the chemical properties and biological activities of these compounds.

Study on Anticancer Properties

A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound exhibited cytotoxicity against breast cancer (MCF-7) and leukemia cell lines (CEM-13), with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .

Enzyme Interaction Study

Another research focused on the compound's interaction with carbonic anhydrases (CAs), where it was found to selectively inhibit certain isoforms at nanomolar concentrations. This selectivity suggests potential therapeutic applications in conditions where CA activity is dysregulated .

Q & A

Q. What are the recommended synthetic routes for 2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene, and how can reaction efficiency be optimized?

A nucleophilic aromatic substitution (NAS) approach is commonly used, where a chloro-difluoro-methoxy group is introduced to a 1,4-difluorobenzene precursor. Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst) is critical. For example, using anhydrous tetrahydrofuran (THF) as a solvent at −78°C with a strong base like lithium diisopropylamide (LDA) can enhance regioselectivity . Purity can be improved via column chromatography or recrystallization using hexane/ethyl acetate mixtures .

Q. What analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is essential for confirming fluorine substitution patterns. For instance, distinct chemical shifts for the -O-CF2_2Cl group (δ ~ -40 ppm) and aromatic fluorines (δ ~ -110 to -130 ppm) should be observed .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) can verify the molecular formula (C7_7H5_5ClF4_4O) with an expected molecular ion peak at m/z 178.564 .
  • Infrared (IR) Spectroscopy : Peaks near 1100–1200 cm1^{-1} indicate C-F and C-O-C stretching vibrations .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to the presence of reactive halogens (Cl, F), use fume hoods, chemical-resistant gloves (e.g., nitrile), and safety goggles. Avoid inhalation of vapors; implement local exhaust ventilation. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Consult SDS guidelines for chlorinated/fluorinated aromatics .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the -O-CF2_22​Cl group influence regioselectivity in further functionalization reactions?

The -O-CF2_2Cl group is a strong meta-directing substituent due to its electron-withdrawing nature. In electrophilic aromatic substitution (EAS), this directs incoming electrophiles to the para position relative to the methoxy group. Computational studies (e.g., DFT calculations) can model charge distribution to predict reaction sites . Experimental validation via directed ortho-metalation (DoM) using LDA has shown selective lithiation at the 3-position of the benzene ring .

Q. What methodologies are suitable for introducing additional fluorine atoms to enhance bioactivity or stability?

  • Electrochemical Fluorination (ECF) : Apply controlled potentials in HF/pyridine systems to substitute hydrogen atoms.
  • Balz-Schiemann Reaction : Convert aryl amines to fluorides via diazonium tetrafluoroborate intermediates.
    Monitor fluorination efficiency using 19F^{19}\text{F} NMR and adjust reaction time to avoid over-fluorination .

Q. How can computational modeling predict the compound’s environmental persistence or metabolic pathways?

Use software like Gaussian or Schrödinger Suite to calculate:

  • Hydrolysis Rates : Estimate half-life in aqueous environments via transition state modeling of C-Cl bond cleavage.
  • Metabolic Pathways : Docking studies with cytochrome P450 enzymes can predict hydroxylation or dehalogenation sites. Cross-validate with in vitro microsomal assays .

Q. What advanced degradation techniques are effective for mitigating environmental release?

  • Photocatalytic Degradation : TiO2_2-based catalysts under UV light can break C-F and C-Cl bonds.
  • Biodegradation : Screen microbial consortia from contaminated sites for dehalogenase activity. Use LC-MS/MS to track intermediate metabolites .

Q. How should conflicting data on reaction yields or byproduct formation be resolved?

  • Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., temperature, stoichiometry).
  • Mechanistic Probes : Introduce isotopic labeling (e.g., 13C^{13}\text{C}) to trace byproduct origins via NMR or MS .

Q. What in vitro models are appropriate for preliminary toxicity screening of this compound?

  • Ames Test : Assess mutagenicity using Salmonella typhimurium strains.
  • HepG2 Cell Assays : Measure cytotoxicity (IC50_{50}) and oxidative stress markers (e.g., glutathione depletion).
    Compare results with structurally similar dioxins to identify potential endocrine-disrupting effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene
Reactant of Route 2
2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene

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